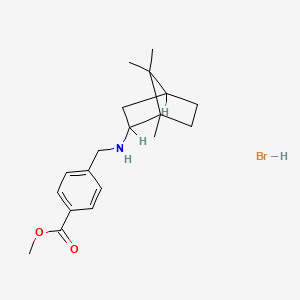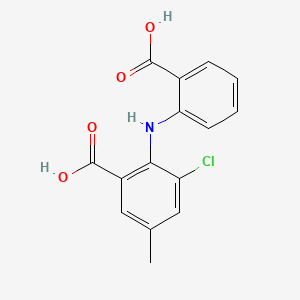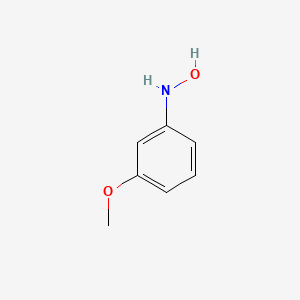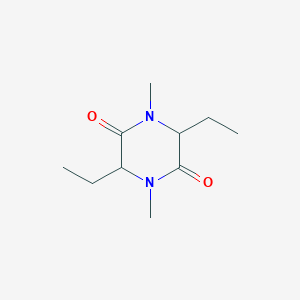
2,5-Piperazinedione, 3,6-diethyl-1,4-dimethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Piperazinedione, 3,6-diethyl-1,4-dimethyl- is a chemical compound belonging to the class of piperazine derivatives. Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions. This specific compound is characterized by its two ethyl and two methyl substituents on the piperazine ring, which can influence its chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Piperazinedione, 3,6-diethyl-1,4-dimethyl- can be achieved through various methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This method typically requires the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization reaction . Another method involves the aza-Michael addition between diamines and in situ generated sulfonium salts .
Industrial Production Methods
Industrial production of piperazine derivatives often involves large-scale cyclization reactions under controlled conditions. The choice of reagents and catalysts, as well as the optimization of reaction parameters such as temperature and pressure, are crucial for achieving high yields and purity.
化学反応の分析
Types of Reactions
2,5-Piperazinedione, 3,6-diethyl-1,4-dimethyl- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding diketopiperazines.
Reduction: Reduction reactions can yield piperazine derivatives with different substituents.
Substitution: Nucleophilic substitution reactions can introduce new functional groups onto the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines and alkyl halides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield diketopiperazines, while substitution reactions can introduce various functional groups, leading to a wide range of piperazine derivatives.
科学的研究の応用
2,5-Piperazinedione, 3,6-diethyl-1,4-dimethyl- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Piperazine derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Some piperazine derivatives are used in pharmaceuticals for their therapeutic effects.
Industry: This compound can be used in the production of polymers and other industrial materials
作用機序
The mechanism of action of 2,5-Piperazinedione, 3,6-diethyl-1,4-dimethyl- involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the context of its use. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The presence of ethyl and methyl groups can influence its binding affinity and specificity towards these targets .
類似化合物との比較
2,5-Piperazinedione, 3,6-diethyl-1,4-dimethyl- can be compared with other piperazine derivatives such as:
2,5-Piperazinedione: Lacks the ethyl and methyl substituents, leading to different chemical properties and reactivity.
3,6-Dimethyl-2,5-piperazinedione: Similar structure but without the ethyl groups, which can affect its biological activity and chemical behavior.
1,4-Dimethylpiperazine-2,3-dione: Another related compound with different substitution patterns, leading to unique properties.
特性
CAS番号 |
35727-24-3 |
|---|---|
分子式 |
C10H18N2O2 |
分子量 |
198.26 g/mol |
IUPAC名 |
3,6-diethyl-1,4-dimethylpiperazine-2,5-dione |
InChI |
InChI=1S/C10H18N2O2/c1-5-7-9(13)12(4)8(6-2)10(14)11(7)3/h7-8H,5-6H2,1-4H3 |
InChIキー |
VSBICKSSVFFDSZ-UHFFFAOYSA-N |
正規SMILES |
CCC1C(=O)N(C(C(=O)N1C)CC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![9-ethyl-20-methyl-8,10,20-triazapentacyclo[11.7.0.02,10.03,8.014,19]icosa-1(13),14,16,18-tetraene](/img/structure/B14689191.png)
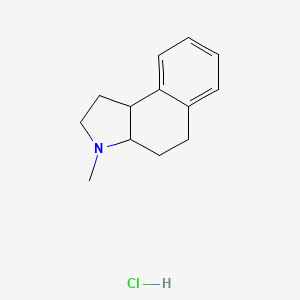
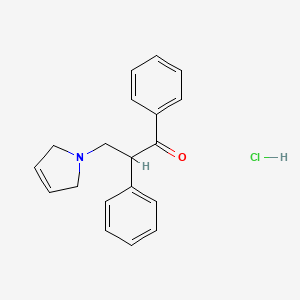
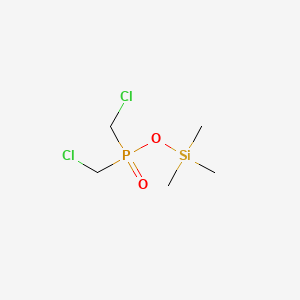
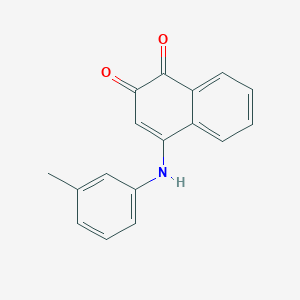
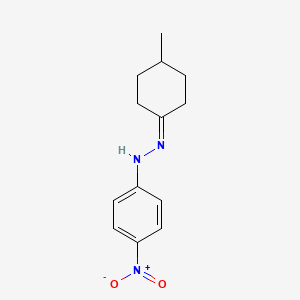

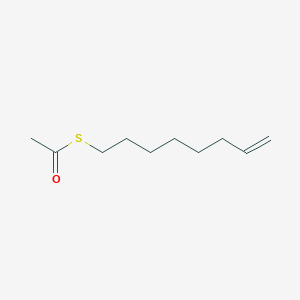
![2-[(Triphenyl-lambda~5~-phosphanylidene)amino]phenol](/img/structure/B14689254.png)
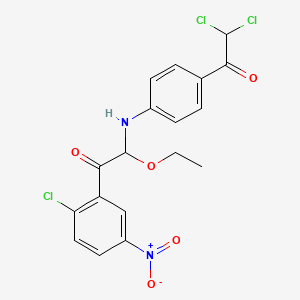
![(1R,3aS,3bS,10aR,10bS,12aR)-10a,12a-Dimethyl-1-(6-methylheptan-2-yl)hexadecahydrocyclopenta[f]pyrido[2,1-a]isoquinoline](/img/structure/B14689264.png)
